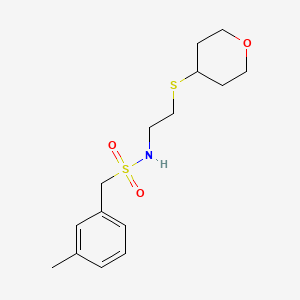

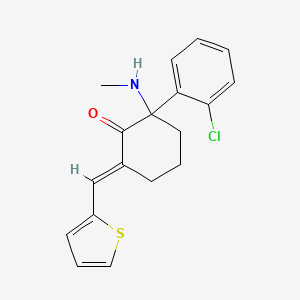

3-(1-(2-(1H-pyrazol-1-yl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-(2-(1H-pyrazol-1-yl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a chemical compound that has been widely researched in the field of medicinal chemistry. This compound is also known as QPA, and it has shown promising results in scientific research applications.

Scientific Research Applications

Synthetic Approaches and Chemical Reactions

Novel Synthetic Routes : Research has developed efficient methods for synthesizing a range of quinazoline and pyrazoline derivatives, highlighting the versatility of these compounds in forming biologically interesting heterocycles through one-pot multicomponent reactions. These methods offer advantages such as high yields, simplicity, and the absence of chromatographic purification steps, making them valuable for generating complex molecular architectures ((Rajesh et al., 2011); (Yao et al., 2010)).

Mechanistic Insights : Investigations into the microscopic mechanisms of light-induced reactions involving tetrazole-quinone derivatives provide valuable insights into the photochemical processes that facilitate the synthesis of pyrazole-fused quinones. These studies reveal the potential of using photoinduced reactions for efficient synthesis, offering a green alternative to traditional methods ((He et al., 2021)).

Heterocyclic Compounds Synthesis : The ability of α-oxoketene O, N-acetals to act as both nucleophiles and electrophiles has been demonstrated, showcasing their utility in preparing a variety of heterocyclic compounds. This approach underscores the synthetic flexibility of these precursors in generating diverse heterocycles, which are crucial in drug discovery and material science ((Ohta et al., 2002)).

Biological Activity and Molecular Docking Studies

Antimicrobial Activity : Derivatives of quinazoline and pyrazoline have been explored for their antimicrobial properties. Synthesis and screening of these compounds have shown good activity against gram-positive bacteria, offering a starting point for the development of new antimicrobial agents ((Prakash et al., 2011)).

Anticancer Potential : The synthesis of novel pyrazolo[1,5-a]pyrimidines and their screening for in vitro anticancer activity have identified compounds with potent effects against human cancer cell lines. This research highlights the therapeutic potential of these derivatives in oncology ((Hassan et al., 2017)).

Molecular Docking for Antimalarial Activity : In silico molecular docking studies of novel hybrid quinazolin-2,4-dione analogs against Plasmodium falciparum enzymes suggest their potential as antimalarial agents. These studies provide a foundation for further experimental validation and optimization of these compounds for antimalarial therapy ((Abdelmonsef et al., 2020)).

properties

IUPAC Name |

3-[1-(2-pyrazol-1-ylacetyl)piperidin-4-yl]-1H-quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O3/c24-16(12-22-9-3-8-19-22)21-10-6-13(7-11-21)23-17(25)14-4-1-2-5-15(14)20-18(23)26/h1-5,8-9,13H,6-7,10-12H2,(H,20,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUHMXHFTAQYTSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)C3=CC=CC=C3NC2=O)C(=O)CN4C=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(2-(1H-pyrazol-1-yl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-amino-2-[3-(2-chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2688023.png)

![N-(1,3-benzodioxol-5-ylmethyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2688025.png)

![N'-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-methyloxamide](/img/structure/B2688026.png)

![N-(2-carbamoylphenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2688028.png)

![2-(4-bromo-2-tert-butylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2688030.png)

![N-(2,4-dimethylphenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2688031.png)

![2-(4-chlorophenoxy)-N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}acetamide](/img/structure/B2688035.png)

![1-[(1-Morpholin-4-ylcyclobutyl)methyl]-3-(2-phenoxyethyl)urea](/img/structure/B2688037.png)

![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)thiazole-4-carboxamide](/img/structure/B2688040.png)